![molecular formula C16H12F3NO2 B13875528 3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol](/img/structure/B13875528.png)
3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The indole ring can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-(trifluoromethoxy)benzoxazole: Similar in structure but with different functional groups.
Uniqueness
3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol is unique due to its combination of a trifluoromethoxy group and an indole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H12F3NO2 |
|---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
3-[2-methyl-6-(trifluoromethoxy)indol-1-yl]phenol |
InChI |
InChI=1S/C16H12F3NO2/c1-10-7-11-5-6-14(22-16(17,18)19)9-15(11)20(10)12-3-2-4-13(21)8-12/h2-9,21H,1H3 |
InChI Key |
IIZYUGPHSVNYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=CC=C3)O)C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


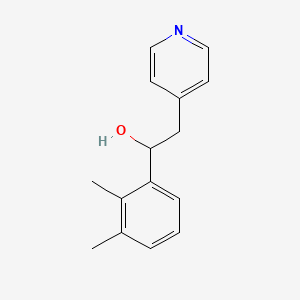
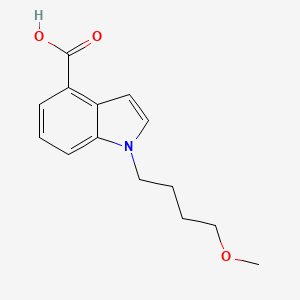
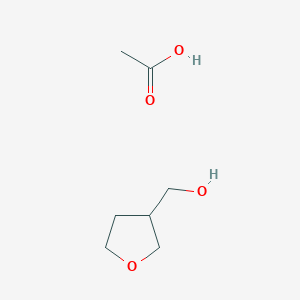

![2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13875490.png)
![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)
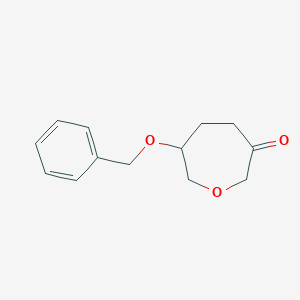
![tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13875506.png)


![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)
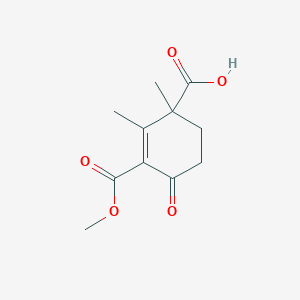
![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)

